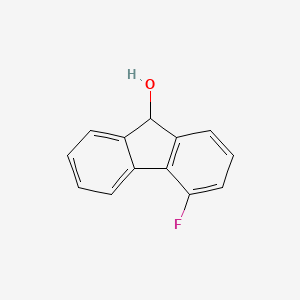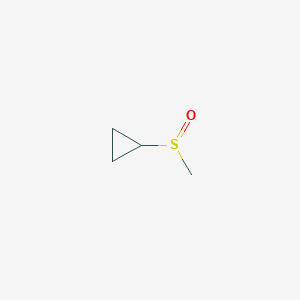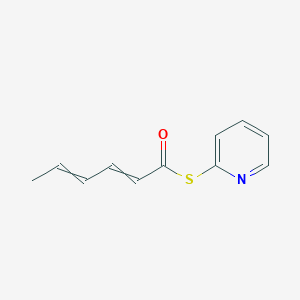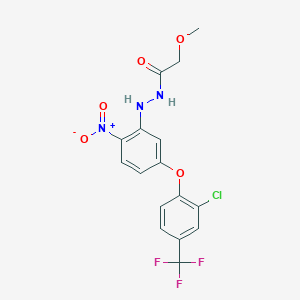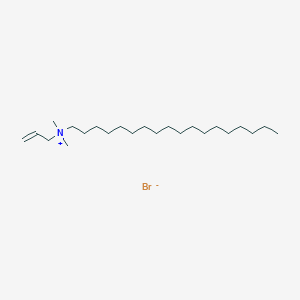![molecular formula C18H22O4 B14450302 5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol CAS No. 77614-09-6](/img/structure/B14450302.png)
5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two ethyl groups and two methoxy groups attached to the biphenyl core, along with two hydroxyl groups at the 2,2’ positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3’-dimethoxy-5,5’-diethylbiphenyl.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted biphenyl compounds.
科学的研究の応用
5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby exerting antioxidant effects.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in oxidative stress pathways.
Signal Transduction: It may modulate signal transduction pathways related to cell survival and apoptosis.
類似化合物との比較
Similar Compounds
3,3’-Dimethoxy-5,5’-diethylbiphenyl: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
5,5’-Dimethyl-3,3’-dimethoxybiphenyl: Similar structure but with methyl groups instead of ethyl groups, affecting its physical and chemical properties.
Uniqueness
5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol is unique due to the presence of both ethyl and methoxy groups along with hydroxyl groups, which confer distinct reactivity and potential biological activities compared to its analogs.
This detailed article provides a comprehensive overview of 5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
77614-09-6 |
|---|---|
分子式 |
C18H22O4 |
分子量 |
302.4 g/mol |
IUPAC名 |
4-ethyl-2-(5-ethyl-2-hydroxy-3-methoxyphenyl)-6-methoxyphenol |
InChI |
InChI=1S/C18H22O4/c1-5-11-7-13(17(19)15(9-11)21-3)14-8-12(6-2)10-16(22-4)18(14)20/h7-10,19-20H,5-6H2,1-4H3 |
InChIキー |
VEDGCOJRGCIQFG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)CC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450233.png)
